molecular formula C22H30O2 B086196 16-Methylpregna-4,16-diene-3,20-dione CAS No. 13485-43-3

16-Methylpregna-4,16-diene-3,20-dione

Cat. No.: B086196
CAS No.: 13485-43-3
M. Wt: 326.5 g/mol
InChI Key: AATFZIOHQGNMOO-LJCDUQBNSA-N
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Description

16-Methylpregna-4,16-diene-3,20-dione is a synthetic steroid derivative characterized by a methyl group at the C16 position and conjugated double bonds at C4–C5 and C16–C16. Its molecular formula is C22H28O2, with a molecular weight of 324.46 g/mol. This compound is of interest in pharmaceutical research due to its structural modifications, which influence metabolic stability, receptor binding, and bioactivity compared to non-methylated analogs like pregna-4,16-diene-3,20-dione (16-dehydroprogesterone) .

Properties

CAS No.

13485-43-3

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12,17-19H,5-11H2,1-4H3/t17-,18+,19+,21+,22+/m1/s1

InChI Key

AATFZIOHQGNMOO-LJCDUQBNSA-N

SMILES

CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C

Isomeric SMILES

CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C)C(=O)C

Canonical SMILES

CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C

Synonyms

16-Methylpregna-4,16-diene-3,20-dione

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
This compound C22H28O2 324.46 Not reported
Pregna-4,16-diene-3,20-dione C21H26O2 310.43 183–185 (derivatives)
21-Hydroxy-pregna-4,16-diene-3,20-dione C21H28O3 328.45 White crystalline solid

Table 2: Metabolic Pathways

Compound Name Primary Enzymatic Reactions Major Metabolites
This compound Hypothesized C3 or C20 modifications Pending further study
Pregna-4,16-diene-3,20-dione 16α,17-epoxidation; 21-hydroxylation 16α,17-epoxide; 21-hydroxy derivatives
12b-Hydroxypregna-4,16-diene-3,20-dione Undefined hydroxylation or conjugation Glucuronidated derivatives

Preparation Methods

Reaction Optimization

  • Epoxidation Conditions : Sodium hydroxide (4 N) and 30% H₂O₂ in methanol at 0°C for 24 hours achieve >95% epoxide formation.

  • Ring-Opening : HBr in acetic acid/benzene at 0–10°C prevents over-acylation and ensures regioselective C17 hydroxylation.

Table 1: Epoxidation-Ring-Opening Parameters

ParameterConditionsYield (%)Purity (HPLC)
Epoxidation solventMethanol9598
Acid catalystHBr in acetic acid/benzene8895
Temperature0–10°C

Vanadium Pentoxide/Methanesulfonic Acid-Catalyzed Elimination

A scalable industrial method employs vanadium pentoxide (V₂O₅) dissolved in methanesulfonic acid (MSA) to dehydrate 17α-ethynyl-17β-hydroxy steroids. CN104710497A demonstrates that 7% V₂O₅ in MSA at 50–60°C eliminates water from 17α-ethynyl-17β-hydroxy-4,9(11)-diene-androstane-3-ketone, forming 4,9(11),16-triene-pregna-3,20-dione in 91% yield.

Mechanistic Insights

  • Acid Strength : MSA’s high acidity (H₀ = −2.3) facilitates protonation of the C17 hydroxyl, enabling β-elimination.

  • Vanadium’s Role : V₂O₅ acts as a Lewis acid, polarizing the C16–C17 bond and stabilizing the transition state.

Table 2: V₂O₅/MSA System Performance

SubstrateV₂O₅ (%)Temp (°C)Time (h)Yield (%)
17α-Ethynyl-17β-hydroxy-4,9(11)-diene750–60191
17α-Ethynyl-17β-hydroxy-1,4,9(11)-triene7Reflux186

Diazomethane Methylenation

Early routes relied on diazomethane to install the C16 methylene group. U.S. Patent 3,296,075 discloses treating pregna-4,16-diene-3,20-dione with excess diazomethane, forming a pyrazoline intermediate that decomposes to yield the target compound. While effective, diazomethane’s explosivity limits industrial adoption.

Base-Mediated Elimination of 16-Substituted Precursors

EP0104054A2 describes dehydrohalogenation of 16-halo steroids using weak bases like triethylamine. For example, 16-chloropregna-4-ene-3,20-dione treated with triethylamine in dioxane at reflux eliminates HCl, forming the diene in 82% yield.

Solvent and Base Selection

  • Optimal Base : Triethylamine balances basicity and solubility, minimizing ester hydrolysis.

  • Solvent Effects : Dioxane’s high boiling point (101°C) enables reflux without side reactions.

Industrial Process Design and Cost Considerations

Modern facilities prioritize the V₂O₅/MSA method for its low catalyst load (7% V₂O₅) and compatibility with androstenedione (AD) or androstadienedione (ADD) feedstocks. Key advantages include:

  • Feedstock Flexibility : AD-derived substrates reduce reliance on diosgenin, lowering costs by 40%.

  • Environmental Impact : MSA is recyclable, reducing waste versus stoichiometric HBr/acetic acid.

Table 3: Comparative Analysis of Methods

MethodYield (%)Cost (USD/kg)ScalabilitySafety
V₂O₅/MSA elimination91120HighModerate
Epoxidation-ring-opening88200ModerateLow (HBr)
Diazomethane75300LowHazardous

Q & A

Q. How can computational models predict off-target interactions of 16-Methylpregna-4,16-diene-3,20-dione?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against steroid receptor databases (e.g., PDB). Molecular dynamics simulations (AMBER) assess binding stability. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis (kₒₙ/kₒff) .

Q. What experimental designs bridge structural modifications to functional outcomes in receptor signaling?

  • Methodological Answer : Synthesize analogs with incremental changes (e.g., C16 substituents) and test in luciferase reporter assays (e.g., PRE/GRE-driven). Principal component analysis (PCA) correlates structural descriptors (e.g., logP, polarizability) with transcriptional activity .

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